molecular formula C16H12F2N2O4S B3017186 N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899757-42-7

N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B3017186
CAS No.: 899757-42-7
M. Wt: 366.34
InChI Key: DOQOCYWDXMCILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic organic compound featuring a benzothiazole-1,1,3-trioxide core conjugated to a propanamide linker and a 2,5-difluorophenyl substituent. The benzothiazole moiety, sulfonated at the 1,1,3-positions, confers electron-withdrawing properties, while the difluorophenyl group may enhance metabolic stability and lipophilicity.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4S/c17-10-5-6-12(18)13(9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQOCYWDXMCILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

These compounds share the benzothiazole-acetamide scaffold but differ in substituent patterns compared to the target compound.

Key Structural Differences

Feature Target Compound Patent Compounds (Examples)
Benzothiazole Core 1,1,3-Trioxo modification (sulfone groups) 6-Trifluoromethyl substitution
Linker Propanamide (3-carbon chain) Acetamide (2-carbon chain)
Aromatic Substituent 2,5-Difluorophenyl Methoxy- or trimethoxy-substituted phenyl; unsubstituted phenyl
Electron Effects Strong electron-withdrawing sulfone groups Electron-withdrawing trifluoromethyl or electron-donating methoxy groups

Implications:

  • Sulfone vs. Trifluoromethyl : The 1,1,3-trioxo group in the target compound may enhance polarity and hydrogen-bonding capacity compared to the hydrophobic trifluoromethyl group in the patent compounds. This could influence solubility and target binding .
  • Aromatic Substitution : The 2,5-difluorophenyl group balances electron withdrawal and steric effects, contrasting with the methoxy groups in the patent compounds, which are bulkier and electron-donating.

Hypothetical Pharmacological Comparisons

  • Target Binding : Sulfone groups may interact with polar residues in enzyme active sites, whereas trifluoromethyl groups could enhance membrane permeability.
  • Metabolic Stability : Fluorine atoms in the target compound may reduce oxidative metabolism compared to methoxy-substituted analogues.

Research Findings and Limitations

The provided evidence lacks explicit data on the synthesis, biological activity, or pharmacokinetics of N-(2,5-difluorophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide. However, structural parallels to patented benzothiazole derivatives suggest avenues for further investigation:

  • Synthetic Feasibility : The sulfonated benzothiazole core may require specialized oxidation conditions, unlike the trifluoromethyl-substituted analogues synthesized via nucleophilic substitution .
  • Structure-Activity Relationships (SAR) : Future studies should explore the impact of sulfone groups versus trifluoromethyl substituents on target affinity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.